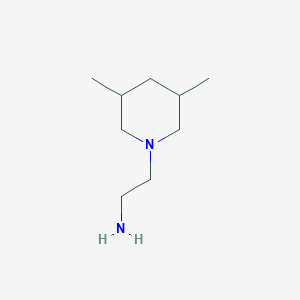

2-(3,5-Dimethylpiperidin-1-yl)ethanamine

Description

Contextualizing 2-(3,5-Dimethylpiperidin-1-yl)ethanamine within Amine Chemistry Research

The compound this compound belongs to the family of N-substituted piperidine (B6355638) ethanamines, a significant scaffold in medicinal chemistry and materials science. The core structure features a piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, which is N-substituted with an ethanamine group. The presence of two methyl groups at the 3 and 5 positions of the piperidine ring introduces specific stereochemical considerations and can influence the compound's conformational flexibility and binding properties with biological targets.

The academic significance of such compounds lies in their potential as ligands for metal catalysts and as building blocks in the synthesis of more complex molecules. nih.govresearchgate.net The diamine functionality, with both a tertiary amine within the piperidine ring and a primary amine at the terminus of the ethyl chain, allows for versatile coordination chemistry.

Research Trajectory of Piperidine Derivatives in Chemical Sciences

The piperidine moiety is a privileged structure in drug discovery and development, found in a vast number of pharmaceuticals and naturally occurring alkaloids. researchgate.netajchem-a.comresearchgate.netnih.govnih.gov The research trajectory of piperidine derivatives has been extensive, with thousands of publications exploring their synthesis and biological activities. researchgate.net

Initially, research focused on the isolation and structural elucidation of naturally occurring piperidine alkaloids. This was followed by the development of synthetic methodologies to access these and other novel piperidine-containing molecules. Modern research continues to focus on the development of stereoselective synthetic routes to access specific isomers of substituted piperidines, as the stereochemistry often has a profound impact on biological activity. nih.gov The diverse pharmacological applications of piperidine derivatives include their use as analgesics, antipsychotics, antihistamines, and anticancer agents, ensuring that this class of compounds remains an active area of investigation in the chemical sciences. ajchem-a.comnih.govijnrd.org

Chemical and Physical Properties of this compound

While extensive experimental data for this compound is not widely available in peer-reviewed literature, its properties can be inferred from its structure and comparison with related compounds.

| Property | Value |

| Molecular Formula | C₉H₂₀N₂ |

| Molecular Weight | 156.27 g/mol |

| CAS Number | 876716-58-4 |

| Appearance | Likely a liquid at room temperature |

| Boiling Point | Estimated to be in the range of 180-220 °C |

| Solubility | Expected to be soluble in organic solvents and slightly soluble in water |

Plausible Synthetic Routes

There are several established synthetic methodologies for the preparation of N-substituted piperidines that could be applied to the synthesis of this compound.

One common approach is the reductive amination of 3,5-dimethylpiperidine (B146706) with a suitable two-carbon electrophile. nih.govnih.gov This could involve the reaction of 3,5-dimethylpiperidine with aminoacetaldehyde or a protected equivalent, followed by reduction of the resulting imine or enamine.

Alternatively, N-alkylation of 3,5-dimethylpiperidine with a 2-haloethylamine derivative (e.g., 2-bromoethylamine (B90993) or 2-chloroethylamine), often with the amine protected, followed by deprotection, would yield the desired product.

Structure

3D Structure

Properties

IUPAC Name |

2-(3,5-dimethylpiperidin-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-8-5-9(2)7-11(6-8)4-3-10/h8-9H,3-7,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQSWLZPKSPRYJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)CCN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60424405 | |

| Record name | 2-(3,5-dimethylpiperidin-1-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876716-58-4 | |

| Record name | 2-(3,5-dimethylpiperidin-1-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,5-dimethylpiperidin-1-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 3,5 Dimethylpiperidin 1 Yl Ethanamine

Synthesis of the 3,5-Dimethylpiperidine (B146706) Core

The foundational step in the synthesis of the target compound is the formation of the 3,5-dimethylpiperidine ring. A prevalent and efficient method to achieve this is through the catalytic hydrogenation of 3,5-dimethylpyridine (B147111), also known as 3,5-lutidine.

Catalytic Hydrogenation of 3,5-Dimethylpyridine

The conversion of 3,5-dimethylpyridine to 3,5-dimethylpiperidine is accomplished via catalytic hydrogenation, a process that reduces the aromatic pyridine (B92270) ring to a saturated piperidine (B6355638) ring. This reaction is typically carried out under a hydrogen atmosphere in the presence of a metal catalyst. cjcatal.comresearchgate.net Various catalysts have been shown to be effective for this transformation, with ruthenium-based catalysts often demonstrating high activity and selectivity. cjcatal.com The choice of catalyst, solvent, temperature, and hydrogen pressure can significantly influence the reaction's efficiency and the resulting isomeric ratio of the product. tuodaindus.com

For instance, using a 5% Ruthenium on carbon (Ru/C) catalyst can facilitate the complete conversion of 3,5-dimethylpyridine to 3,5-dimethylpiperidine with high selectivity under optimized conditions. cjcatal.com The hydrogenation reactivity of different substituted pyridines can be influenced by electronic factors, with 3,5-dimethylpyridine sometimes showing lower reactivity compared to other isomers due to these electronic effects. cjcatal.com

| Catalyst | Temperature (°C) | Pressure (MPa) | Solvent | Reaction Time (h) | Conversion (%) | Selectivity to 3,5-Dimethylpiperidine (%) |

|---|---|---|---|---|---|---|

| 5% Ru/C | 100 | 3.0 | Not Specified | Not Specified | ~100 | ~100 |

| PtO₂ | Room Temp | 5-7 | Glacial Acetic Acid | 4-6 | High | High |

| Rh₂O₃ | 40 | 0.5 | TFE | 16 | High | High |

Stereoselective Formation of the Piperidine Ring (e.g., cis/trans isomers)

The hydrogenation of 3,5-dimethylpyridine yields a mixture of cis and trans diastereomers of 3,5-dimethylpiperidine. The stereochemical outcome of this reduction can be influenced by the choice of catalyst and reaction conditions. For example, rhodium-based catalysts have been shown to produce the cis isomer with high diastereoselectivity in the hydrogenation of certain substituted pyridines. acs.org

The relative orientation of the two methyl groups on the piperidine ring defines the cis and trans isomers. In the cis isomer, both methyl groups are on the same side of the ring, while in the trans isomer, they are on opposite sides. The separation and selective synthesis of these isomers are crucial as their stereochemistry can impact the biological activity and physical properties of the final compound. While direct stereoselective synthesis can be challenging, controlling the hydrogenation conditions provides a pathway to enrich one isomer over the other.

| Catalyst | Substrate | Diastereomeric Ratio (cis:trans) | Notes |

|---|---|---|---|

| Rh/C | Substituted Pyridines | Predominantly cis | General observation for rhodium catalysts. |

| Rh₂O₃ | 2,6-Lutidine | cis isomer obtained diastereoselectively | Demonstrates catalyst influence on stereochemistry. acs.org |

Elaboration of the Ethanamine Side Chain

Once the 3,5-dimethylpiperidine core is synthesized, the next stage involves the attachment of the ethanamine side chain to the nitrogen atom of the piperidine ring. Several synthetic strategies can be employed for this functionalization.

N-Alkylation Approaches

N-alkylation is a direct method for forming the C-N bond between the piperidine nitrogen and the ethanamine side chain. masterorganicchemistry.com This typically involves the reaction of 3,5-dimethylpiperidine with a two-carbon electrophile bearing a protected or masked amino group. A common strategy is the use of a haloethylamine derivative, such as 2-chloroethylamine (B1212225) or 2-bromoethylamine (B90993), often in the presence of a base to neutralize the hydrogen halide byproduct. wikipedia.org The reaction proceeds via a nucleophilic substitution mechanism where the secondary amine of the piperidine attacks the electrophilic carbon of the haloethylamine. docbrown.info

To avoid complications from the free amine of the alkylating agent, it is often protected. For instance, reacting 3,5-dimethylpiperidine with N-(2-bromoethyl)phthalimide followed by deprotection of the phthalimide (B116566) group would yield the desired product. The choice of solvent and base is critical to optimize the yield and minimize side reactions. organic-chemistry.org

| Alkylating Agent | Base | Solvent | Temperature | Typical Yield |

|---|---|---|---|---|

| 2-Bromoethylamine hydrobromide | K₂CO₃ | Acetonitrile | Reflux | Moderate to Good |

| N-(2-chloroethyl)acetamide | Na₂CO₃ | DMF | 80-100 °C | Moderate to Good |

Reductive Amination Strategies

Reductive amination offers an alternative and often highly efficient route to the target molecule. stackexchange.comwikipedia.orgchemistrysteps.com This method involves the reaction of 3,5-dimethylpiperidine with a two-carbon carbonyl compound, such as glycoaldehyde or a protected form like aminoacetaldehyde diethyl acetal, to form an iminium ion intermediate. wikipedia.org This intermediate is then reduced in situ to the desired ethanamine derivative. stackexchange.com

A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being a particularly mild and selective choice for reductive aminations. stackexchange.com This one-pot procedure is advantageous as it often proceeds under mild conditions with high yields and good functional group tolerance. researchgate.net

| Carbonyl Compound | Reducing Agent | Solvent | Reaction Conditions | Notes |

|---|---|---|---|---|

| Aminoacetaldehyde diethyl acetal | NaBH(OAc)₃ | Dichloroethane (DCE) | Room Temperature, acidic catalysis | Acetal hydrolysis precedes iminium formation. stackexchange.com |

| Glycolaldehyde | NaBH₃CN | Methanol | pH 6-7 | Requires careful pH control. |

Nucleophilic Substitution Reactions in Side Chain Assembly

This strategy involves the piperidine nitrogen acting as a nucleophile to open a strained ring system, such as ethylene (B1197577) oxide. magtech.com.cnresearchgate.netresearchgate.net The reaction of 3,5-dimethylpiperidine with ethylene oxide would yield 2-(3,5-dimethylpiperidin-1-yl)ethanol. The resulting hydroxyl group can then be converted to an amino group. This conversion can be achieved through a variety of methods, such as conversion to a good leaving group (e.g., a tosylate or mesylate) followed by substitution with an amine equivalent like azide (B81097) and subsequent reduction, or through a Mitsunobu reaction with a protected amine source.

This multi-step approach offers versatility but may be less atom-economical compared to direct N-alkylation or reductive amination. The initial ring-opening of ethylene oxide with an amine is a well-established reaction, typically proceeding under thermal conditions or with acid or base catalysis. magtech.com.cn

| Step | Reagents | Intermediate | Typical Conditions |

|---|---|---|---|

| 1. Ring Opening | Ethylene Oxide | 2-(3,5-Dimethylpiperidin-1-yl)ethanol | Methanol, Reflux |

| 2a. Amination via Tosylate | 1. TsCl, Pyridine; 2. NaN₃; 3. H₂, Pd/C | 2-(3,5-Dimethylpiperidin-1-yl)ethanamine | Stepwise, various solvents |

| 2b. Mitsunobu Reaction | Phthalimide, DEAD, PPh₃ | N-(2-(3,5-Dimethylpiperidin-1-yl)ethyl)phthalimide | THF, 0 °C to Room Temperature |

Advanced Synthetic Protocols and Chemo-selectivity

Advanced synthetic approaches for preparing this compound and related structures focus on efficiency and selectivity. These methods are designed to be robust and applicable to the creation of diverse molecular libraries for various research applications, including the development of new therapeutic agents.

The incorporation of the this compound fragment into larger, more complex molecules often necessitates multi-step reaction sequences. A common strategy involves the initial synthesis of a core scaffold, followed by the introduction of the dimethylpiperidine ethanamine side chain at a later stage.

For instance, in the synthesis of novel σ1 receptor ligands, a multi-step approach was employed to generate a series of 4-(2-aminoethyl)piperidine derivatives. nih.gov This process included key steps such as the conjugate addition of a phenylboronic acid to a dihydropyridin-4(1H)-one, followed by homologation of the resulting ketone to introduce the two-carbon side chain. nih.gov Finally, the desired amino group was introduced. nih.gov A similar strategic sequence could be envisioned for the synthesis of molecules containing the this compound unit, where 3,5-dimethylpiperidine would be used as a key building block. The 3,5-dimethylpiperidine moiety itself is a valuable building block in the synthesis of pharmaceuticals and specialty chemicals due to the structural features provided by its nitrogen-containing ring and methyl groups. tuodaindus.com

An illustrative multi-step synthesis leading to a related heterocyclic system, 2-(1H-indol-3-yl)thiazoles, was achieved through a continuous flow process involving sequential Hantzsch thiazole (B1198619) synthesis, deketalization, and Fischer indole (B1671886) synthesis. nih.gov This highlights the utility of sequential reactions in building complex molecules from simpler precursors without the need for isolating intermediates. nih.gov

In multi-step syntheses involving this compound, the use of protecting groups is crucial to ensure chemo-selectivity. The primary amine of the ethanamine moiety is often protected to prevent its interference with subsequent reactions.

Commonly used nitrogen protecting groups include carbamates, such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), which are stable under a variety of reaction conditions but can be selectively removed when needed. For example, in the synthesis of aminoethyl-substituted piperidine derivatives, protecting groups are implicitly necessary to control the reactivity of the various nitrogen atoms during the assembly of the final molecule. nih.govnih.gov

The choice of protecting group is dictated by the specific reaction conditions of the synthetic route. For instance, if a reaction step involves strongly basic conditions, an acid-labile protecting group like Boc would be suitable. Conversely, for reactions requiring acidic conditions, a group that is stable to acid but removable by hydrogenolysis, such as Cbz, would be preferred. The strategic use of such protecting groups allows for the selective modification of different parts of the molecule, which is essential for the targeted synthesis of complex structures.

The optimization of reaction conditions is a critical aspect of developing efficient synthetic routes to this compound and its derivatives. Key parameters that are typically optimized include temperature, reaction time, solvent, and the choice of reagents and catalysts.

For the N-alkylation of piperidines, a common method for introducing the ethanamine side chain, the choice of the alkylating agent and the base is crucial. The use of a phase-transfer catalyst can sometimes improve the efficiency of such reactions. The goal of optimization is to maximize the yield of the desired product while minimizing the formation of byproducts, such as over-alkylated products or products resulting from side reactions.

In a patent describing the synthesis of a 3,5-dimethylpiperidinium salt, reaction conditions such as temperature and pressure were carefully controlled during a hydrogenation step to achieve the desired product. patsnap.com Specifically, the reaction was carried out at 170°C under a hydrogen pressure of 5.5 MPa. patsnap.com Such optimization ensures high conversion and selectivity.

The following interactive table provides a hypothetical example of how reaction conditions for the N-alkylation of 3,5-dimethylpiperidine could be optimized:

| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 2-Bromoethylamine | K2CO3 | Acetonitrile | 80 | 12 | 65 |

| 2 | 2-Chloroethylamine | Na2CO3 | DMF | 100 | 8 | 72 |

| 3 | 2-Tosyl-ethanolamine | Et3N | Toluene | 110 | 16 | 58 |

| 4 | 2-Bromoethylamine | K2CO3 | Acetonitrile | 60 | 24 | 75 |

This table is illustrative and based on general principles of N-alkylation reactions.

Research into the synthesis of piperidine derivatives is ongoing, with a focus on developing novel, more efficient, and environmentally friendly methods. nih.gov For this compound, novel routes could involve innovative catalytic systems or the use of new building blocks.

One potential novel approach could be a one-pot reductive amination reaction between 3,5-dimethylpiperidine and a protected aminoacetaldehyde derivative. This would directly form the desired C-N bond and install the ethanamine side chain in a single step. Advances in catalysis, such as the use of gold-catalyzed annulation procedures for the synthesis of substituted piperidines, demonstrate the potential for new methods to streamline the synthesis of such compounds. ajchem-a.com

Furthermore, the development of synthetic routes that proceed via intramolecular cyclization of appropriately functionalized precursors represents another avenue for innovation. For instance, stereoselective cyclization reactions have been used to create highly substituted piperidine rings with excellent control over the stereochemistry. nih.gov While not directly applied to the synthesis of the title compound, these advanced strategies highlight the continuous evolution of synthetic organic chemistry and offer potential future pathways for its more efficient preparation.

Chemical Reactivity and Transformations

Reactivity of the Ethanamine Moiety

The terminal primary amino group (-NH₂) of the ethanamine side-chain is a potent nucleophile and serves as a primary site for various chemical modifications. Its reactivity is characteristic of primary alkylamines, allowing for the formation of new carbon-nitrogen and nitrogen-heteroatom bonds.

Alkylation and Coupling Reactions

The primary amine of 2-(3,5-dimethylpiperidin-1-yl)ethanamine readily undergoes N-alkylation with electrophiles such as alkyl halides. This reaction proceeds via a standard nucleophilic substitution mechanism. However, controlling the extent of alkylation can be challenging, as the initial monoalkylation product, a secondary amine, can be more nucleophilic than the starting primary amine, potentially leading to di-alkylation and the formation of a quaternary ammonium (B1175870) salt. researchgate.net The use of a single equivalent of the alkylating agent and a suitable base can favor the mono-alkylated product. researchgate.net

Coupling reactions can further functionalize the primary amine. For instance, primary amines can be key components in constructing more complex heterocyclic systems. Methodologies exist for converting primary amino groups into piperazine (B1678402) rings through sequential reactions, such as double Michael addition followed by reductive cyclization. nih.gov

| Reactant Class | Example Reactant | Expected Product | Reaction Type |

| Alkyl Halide | Methyl Iodide | N-Methyl-2-(3,5-dimethylpiperidin-1-yl)ethanamine | N-Alkylation |

| Alkyl Halide | Benzyl Bromide | N-Benzyl-2-(3,5-dimethylpiperidin-1-yl)ethanamine | N-Alkylation |

| Dihalide | 1,4-Dibromobutane | 1-(2-(3,5-Dimethylpiperidin-1-yl)ethyl)pyrrolidine | N,N-Dialkylation (Cyclization) |

Condensation Reactions, including Schiff Base Formation

A hallmark reaction of primary amines is their condensation with carbonyl compounds (aldehydes and ketones) to form imines, commonly known as Schiff bases. This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the C=N double bond. nih.gov Analogous compounds, such as 2-(piperidin-4-yl)ethanamine, have been shown to form Schiff bases in high yields when reacted with various aldehydes. nih.gov The reaction is generally reversible and often driven to completion by removing the water formed during the reaction.

| Carbonyl Reactant | Example Reactant | Expected Schiff Base Product |

| Aromatic Aldehyde | Benzaldehyde | N-Benzylidene-2-(3,5-dimethylpiperidin-1-yl)ethanamine |

| Heterocyclic Aldehyde | Thiophene-2-carbaldehyde | N-(Thiophen-2-ylmethylene)-2-(3,5-dimethylpiperidin-1-yl)ethanamine |

| Aliphatic Ketone | Acetone | N-(Propan-2-ylidene)-2-(3,5-dimethylpiperidin-1-yl)ethanamine |

Aminomethylation Reactions

The primary amine of this compound can participate as the amine component in the Mannich reaction. This three-component reaction involves an amine, a non-enolizable aldehyde (typically formaldehyde), and a compound with an active hydrogen atom (e.g., a ketone, phenol, or indole). nih.govnih.gov The reaction proceeds through the initial formation of an iminium ion from the amine and formaldehyde. nih.gov This electrophilic iminium ion is then attacked by the nucleophilic active hydrogen compound to form the final "Mannich base." nih.gov While primary amines can potentially undergo dialkylation, the reaction is a fundamental method for aminomethylation. mdma.ch The introduction of the aminomethyl group can enhance properties like water solubility and biological activity. nih.gov

| Active Hydrogen Compound | Aldehyde | Expected Mannich Base Product |

| Acetophenone | Formaldehyde | 3-(3,5-Dimethylpiperidin-1-yl)amino)-1-phenylpropan-1-one |

| Indole (B1671886) | Formaldehyde | 1-(((2-(3,5-Dimethylpiperidin-1-yl)ethyl)amino)methyl)-1H-indole |

| Phenol | Formaldehyde | 2-(((2-(3,5-Dimethylpiperidin-1-yl)ethyl)amino)methyl)phenol |

Transformations of the Piperidine (B6355638) Ring

The 3,5-dimethylpiperidine (B146706) ring contains a tertiary amine and multiple C-H bonds that can be selectively functionalized. The presence and orientation of the methyl groups introduce significant steric and stereoelectronic effects that influence the regioselectivity and stereoselectivity of these transformations.

Oxidation and Functionalization of the Piperidine Core

The tertiary amine within the piperidine ring can be oxidized to an N-oxide. This transformation can serve as a strategic step to enable C-H functionalization. The resulting N-oxide can undergo a Polonovski–Potier reaction to generate an endocyclic iminium ion, which then acts as an electrophile for various nucleophiles, allowing for selective functionalization at the α-position (C2 or C6). acs.org

Direct C-H functionalization offers a more streamlined approach. Rhodium-catalyzed C-H insertion reactions, for example, can achieve site-selective functionalization of piperidines. nih.gov The regioselectivity (i.e., reaction at C2, C3, or C4) can be controlled by the choice of the rhodium catalyst and the N-protecting group, which can override the inherent electronic preferences of the ring C-H bonds. nih.gov For the 3,5-dimethylpiperidine ring, functionalization at C2/C6 would be sterically influenced by the adjacent methyl groups. Functionalization at C4 remains a viable position, while C3/C5 positions, being electronically deactivated and sterically hindered, are generally less reactive. nih.gov

| Reaction Type | Reagents | Primary Site of Functionalization | Controlling Factors |

| Iminium Ion Formation | 1. mCPBA (oxidation) 2. Tf₂O (activation) | C2 / C6 | Electronic activation (α to N) |

| Rh-Catalyzed C-H Insertion | Rh₂(R-TCPTAD)₄ | C2 | Catalyst and N-protecting group control |

| Pd-Catalyzed C-H Arylation | Pd catalyst, Directing Group | C4 | Directing group placement |

Nucleophilic Substitution at the Piperidine Ring and Steric Effects

Direct nucleophilic substitution on the saturated carbon atoms of the piperidine ring is not a feasible pathway unless a leaving group is present. Synthetic strategies often involve creating a reactive intermediate, such as an N-acyliminium ion, from a precursor like a 2-acyloxypiperidine. researchgate.net Nucleophiles can then attack this intermediate, with the stereochemical outcome being heavily influenced by the existing substituents on the ring. researchgate.net

The two methyl groups at the C3 and C5 positions of the piperidine ring exert significant steric control over its reactivity. Assuming a stable chair conformation where the methyl groups occupy equatorial positions to minimize 1,3-diaxial interactions, they create a sterically hindered environment. rsc.org

Steric Hindrance: Nucleophilic attack at positions C2, C4, and C6 will be affected. For instance, in a reaction proceeding via an iminium ion at C2=N, the C3-methyl group would sterically shield one face of the molecule, directing the incoming nucleophile to the opposite, less hindered face, thereby controlling the diastereoselectivity of the product. rsc.org

Conformational Control: The steric bulk of the methyl groups helps to lock the piperidine ring into a preferred conformation. This conformational rigidity can enhance the stereoselectivity of reactions at all positions of the ring by restricting the possible trajectories of attack for incoming reagents. acs.org

The influence of these steric factors is crucial in designing stereocontrolled syntheses of complex molecules containing this substituted piperidine scaffold. nih.gov

| Ring Position | Potential Reaction | Influence of 3,5-Dimethyl Groups |

| C2 / C6 | Nucleophilic addition to an iminium ion | High steric hindrance from adjacent methyl group; directs stereochemistry of addition. |

| C3 / C5 | C-H functionalization | Very high steric hindrance; electronically deactivated; generally unreactive. |

| C4 | Nucleophilic addition / C-H functionalization | Moderate steric hindrance; approach of reagents influenced by the equatorial methyl groups. |

Insufficient Data for Stereochemical Analysis of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a lack of specific published research on the use of the chemical compound This compound in the context of stereochemical control, specifically in diastereoselective and enantioselective transformations. While the broader class of piperidine derivatives and the 3,5-dimethylpiperidine moiety are known to be utilized in asymmetric synthesis, detailed studies and specific examples directly involving the title compound are not available in the public domain.

The investigation sought to identify instances where this compound acts as a chiral auxiliary, a ligand for an asymmetric catalyst, or a reactant in stereoselective reactions. However, the search did not yield any specific reaction schemes, detailed research findings, or data on stereochemical outcomes such as diastereomeric excess (d.e.) or enantiomeric excess (e.e.) for this particular compound.

General information on related structures suggests that the chiral centers within the 3,5-dimethylpiperidine ring could theoretically be exploited to induce stereoselectivity in chemical reactions. The ethanamine side chain provides a potential point of attachment to a reacting substrate or a metal center. In principle, the stereoisomers of 3,5-dimethylpiperidine (cis and trans) could lead to different stereochemical outcomes in such reactions.

Despite the theoretical potential, the absence of empirical data in the form of peer-reviewed articles, patents, or conference proceedings makes it impossible to provide a scientifically accurate and detailed account of its role in diastereoselective and enantioselective transformations as requested. The creation of data tables and a thorough discussion of research findings is therefore not feasible.

Further research and publication in this specific area would be required to elaborate on the chemical reactivity and potential for stereochemical control of this compound.

Derivatives and Analogues of 2 3,5 Dimethylpiperidin 1 Yl Ethanamine

Design Principles for Derivative Synthesis

The synthesis of derivatives is guided by several key strategies that allow for a systematic exploration of chemical space. These principles facilitate the creation of novel compounds with modulated biological activities and physicochemical properties.

Functional group manipulation is a fundamental strategy in derivative synthesis. It involves the chemical modification of existing functional groups to produce a variety of related compounds. For 2-(3,5-Dimethylpiperidin-1-yl)ethanamine, the primary amino group (-NH2) on the ethanamine side chain and the tertiary amine within the piperidine (B6355638) ring are key sites for modification. Common diversification reactions include:

N-Alkylation: Introducing alkyl groups to the primary amine to form secondary or tertiary amines.

N-Acylation: Reacting the primary amine with acyl chlorides or anhydrides to form amides.

Reductive Amination: Condensing the primary amine with aldehydes or ketones, followed by reduction, to yield a wide range of substituted amines. nih.gov

These transformations can significantly alter a molecule's polarity, hydrogen bonding capacity, and metabolic stability. The piperidine ring itself is a versatile scaffold found in numerous pharmaceuticals, and its synthesis often involves intramolecular cyclization or multicomponent reactions that allow for diverse functionalization. mdpi.com

Scaffold hopping and bioisosteric replacement are advanced design tactics used to create novel chemotypes while retaining desired biological activity. nih.govnih.gov

Bioisosteric Replacement: This involves substituting a functional group or an entire substructure with another that possesses similar physical or chemical properties, with the goal of maintaining the original biological effect. researchgate.net For instance, the methyl groups on the piperidine ring could be replaced with other small alkyl groups, halogens (like fluorine), or a trifluoromethyl group to fine-tune lipophilicity and metabolic stability. researchgate.net This approach can improve potency, selectivity, and pharmacokinetic properties. nih.gov

Scaffold Hopping: This more drastic approach involves replacing the central core structure (the scaffold) of the molecule with a different one, while preserving the spatial arrangement of key functional groups essential for biological activity. nih.gov In the context of this compound, the 3,5-dimethylpiperidine (B146706) ring could be replaced by other cyclic systems, such as a pyrrolidine, morpholine, or even an acyclic scaffold, to explore new intellectual property space and potentially discover compounds with entirely different physical properties. nih.govresearchgate.net

Combinatorial chemistry is a powerful technique for rapidly generating a large number of diverse compounds, known as a chemical library. nih.gov This method involves the systematic and repetitive linking of various "building blocks" to a central scaffold. nih.gov Applying this to this compound, one could envision two primary approaches:

Diversification of the Ethanamine Side Chain: The 3,5-dimethylpiperidine core could be treated as a constant building block and reacted with a large library of electrophiles that modify the ethanamine portion.

Diversification of the Piperidine Ring: A constant ethanamine building block could be reacted with a library of different piperidine precursors or other cyclic amines.

This high-throughput approach allows for the efficient exploration of the SAR around the parent molecule, significantly accelerating the process of identifying optimized derivatives. nih.gov

Classes of Investigated Derivatives

Research into derivatives of this compound focuses on two main areas: modifications to the ethanamine side chain and alterations to the piperidine ring itself.

Modifications at the terminal nitrogen of the ethanamine moiety represent a common strategy for creating derivatives. The primary amine is a versatile handle for introducing a wide array of substituents, thereby altering the compound's steric and electronic profile. Synthesis of such derivatives can be achieved through standard organic chemistry reactions, such as reductive amination with various aldehydes or acylation to form amides. nih.gov

| Derivative Class | R-Group on Ethanamine Nitrogen | General Structure | Potential Synthetic Route |

|---|---|---|---|

| N-Alkyl Derivatives | -CH₃, -CH₂CH₃, -CH₂Ph |  | Reductive amination with formaldehyde, acetaldehyde, or benzaldehyde |

| N-Acyl Derivatives | -C(O)CH₃, -C(O)Ph |  | Acylation with acetyl chloride or benzoyl chloride |

| N-Sulfonyl Derivatives | -S(O)₂CH₃, -S(O)₂Ph |  | Reaction with methanesulfonyl chloride or benzenesulfonyl chloride |

Alterations to the piperidine ring itself can have a profound impact on the molecule's conformation and how it interacts with biological targets. The position and number of methyl substituents are critical. The cis-1,3-diamine configuration in some piperidine derivatives, for example, is recognized as a key pharmacophore for binding to RNA targets. nih.gov Modifying these aspects can lead to analogues with different potencies and selectivities.

Key modifications include:

Positional Isomers: Moving the methyl groups to other positions on the ring (e.g., 2,6-dimethyl, 3,4-dimethyl, or 2,5-dimethyl).

Degree of Substitution: Varying the number of methyl groups (e.g., a single methyl group at the 3- or 4-position, or trimethyl substitution).

Nature of Substituents: Replacing the methyl groups with other alkyl groups (e.g., ethyl) or functional groups. researchgate.net

| Analogue Class | Piperidine Ring Substitution | General Structure | Rationale for Modification |

|---|---|---|---|

| Positional Isomers | 2,6-Dimethylpiperidine |  | Alters the stereochemistry and steric hindrance around the ring nitrogen. |

| Positional Isomers | 3,4-Dimethylpiperidine |  | Changes the symmetry and conformational preference of the ring. |

| Degree of Substitution | 3-Methylpiperidine |  | Reduces lipophilicity and steric bulk compared to the dimethyl analogue. |

| Nature of Substituent | 3,5-Diethylpiperidine |  | Increases lipophilicity and explores larger binding pockets. |

Mannich Base Derivatives Incorporating the Piperidine Moiety

The synthesis of Mannich bases is a classic three-component condensation reaction involving an active hydrogen compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine. While the core structure of this compound, with its secondary amine within the piperidine ring and a primary terminal amine, presents a reactive substrate for such transformations, specific examples of its use in the synthesis of Mannich bases are not extensively documented in publicly available literature.

The general reactivity of piperidine and its derivatives in Mannich reactions is well-established. For instance, piperidine itself is frequently employed as the amine component. These reactions typically proceed by the formation of an Eschenmoser's salt analogue, which then undergoes reaction with a suitable carbanion or other nucleophile. Given the presence of the reactive secondary amine in the 3,5-dimethylpiperidine moiety, it is chemically plausible that this compound could participate in similar reactions to yield novel Mannich bases. Such derivatives would be of interest for their potential biological activities, as the introduction of the aminomethyl group is a common strategy in medicinal chemistry to enhance the pharmacological profile of a lead compound.

Integration into Complex Molecular Architectures (e.g., as part of larger scaffolds)

The this compound unit serves as a valuable building block for the construction of more intricate molecular structures. Its bifunctional nature allows for its integration into larger scaffolds through reactions involving either the piperidine nitrogen or the primary ethylamine (B1201723) group.

One common approach for incorporating such fragments is through N-alkylation or acylation reactions at the primary amine. This allows for the attachment of the 2-(3,5-dimethylpiperidin-1-yl)ethyl moiety to a variety of molecular cores. For example, it can be appended to heterocyclic systems, aromatic rings, or other pharmacologically relevant scaffolds. The resulting molecules often exhibit modified physicochemical properties, such as altered lipophilicity and basicity, which can influence their biological activity, distribution, and metabolism.

The 3,5-dimethylpiperidine ring itself imparts specific conformational constraints and steric bulk to the resulting molecules. The stereochemistry of the methyl groups (cis or trans) can further influence the three-dimensional shape of the final compound, which can be critical for its interaction with biological targets. While specific examples detailing the integration of this compound into named complex molecular architectures are not readily found in broad surveys of chemical literature, the principles of synthetic organic chemistry support its utility in creating diverse chemical libraries for drug discovery and other applications. The compound is commercially available, indicating its potential use as a starting material or intermediate in proprietary or less widely published synthetic endeavors.

Structure Activity Relationship Sar Studies

Influence of the 3,5-Dimethylpiperidine (B146706) Moiety on Molecular Interactions

The 3,5-dimethylpiperidine portion of the molecule is a key determinant of its specificity and interaction with biological targets. Its conformational properties, steric profile, and stereochemistry are pivotal in defining its molecular behavior.

Conformational Flexibility and Steric Effects

The piperidine (B6355638) ring, similar to cyclohexane, preferentially adopts a chair conformation to minimize angular and torsional strain. wikipedia.org The presence of two methyl groups at the 3 and 5 positions introduces significant steric bulk, which can influence the molecule's reactivity and how it orients itself within a binding pocket. tuodaindus.com These methyl groups can guide reaction pathways and restrict the rotational freedom of the molecule, which may lead to a more favorable, low-entropy state for binding to a specific biological target. tuodaindus.com This conformational restriction is a valuable attribute in drug design, as it can enhance both potency and selectivity. The steric hindrance provided by the dimethyl groups can also shield the piperidine nitrogen from certain interactions, further refining the molecule's binding profile. tuodaindus.com

Role of Hydrogen Bonding and Other Non-Covalent Interactions

Non-covalent interactions are fundamental to the molecular recognition of 2-(3,5-Dimethylpiperidin-1-yl)ethanamine by its biological targets. The piperidine ring itself contains a tertiary nitrogen atom which, while unable to donate a hydrogen bond, can act as a hydrogen bond acceptor. This capability allows it to form crucial interactions with hydrogen bond donors, such as the hydroxyl or amide groups of amino acid residues within a receptor or enzyme active site.

Furthermore, the hydrocarbon backbone of the piperidine ring and its methyl substituents contribute to the molecule's lipophilicity. This allows for the formation of van der Waals forces and hydrophobic interactions with nonpolar regions of a binding site, which are critical for stabilizing the ligand-receptor complex. acs.org The interplay between potential hydrogen bonds and these weaker, yet cumulatively significant, hydrophobic interactions dictates the molecule's binding affinity and orientation.

Impact of Piperidine Ring Stereochemistry (e.g., cis/trans, (3R,5S))

The substitution at the 3 and 5 positions of the piperidine ring creates stereoisomers, and the specific stereochemistry has a profound impact on biological activity. mdpi.com The two primary diastereomers are the cis and trans isomers, which differ in the relative orientation of the two methyl groups. tuodaindus.com In the cis isomer, the methyl groups are on the same side of the ring, while in the trans isomer, they are on opposite sides. tuodaindus.com This seemingly subtle difference significantly alters the molecule's three-dimensional shape and can dramatically affect its fit within a constrained binding pocket.

Research on related compounds has demonstrated that different isomers can possess markedly different biological activities. For instance, studies on N-nitroso-3,5-dimethylpiperidine indicated that the trans-isomer was a more potent carcinogen than the cis-isomer, highlighting the critical role of stereochemistry in biological outcomes. nih.govoup.com Furthermore, specific enantiomeric configurations, such as (3R,5S) or (3S,5S), introduce chirality, which is often a key factor for selective interactions with chiral biological macromolecules like proteins and enzymes. smolecule.com The precise spatial arrangement of the methyl groups in a specific stereoisomer can either facilitate or hinder the optimal alignment of other functional groups for binding, thereby determining the compound's efficacy and selectivity. mdpi.com In the synthesis of certain materials, the trans isomer of a related dimethylpiperidinium compound was shown to bind more strongly and be selectively incorporated over the cis isomer. rsc.org

Contribution of the Ethanamine Side Chain to Biological Activity

The ethanamine side chain is a critical pharmacophoric element that extends from the piperidine nitrogen. It plays a direct role in binding to molecular targets and modulating biological systems.

Ligand Binding Affinities to Molecular Targets

The primary amine group of the ethanamine side chain is a key feature for high-affinity binding to many biological targets. At physiological pH, this amine group is typically protonated, carrying a positive charge. This charge allows it to form strong ionic bonds, or salt bridges, with negatively charged amino acid residues, such as aspartate or glutamate (B1630785), commonly found in the active sites of receptors and enzymes.

The following table displays inhibitory potencies of various piperidine-containing compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), illustrating how modifications to the piperidine moiety and its substituents affect binding affinity.

| Compound | Amino Fragment | IC₅₀ against AChE (µmol/L) | IC₅₀ against BuChE (µmol/L) |

| 7g | 3,5-Dimethylpiperidine | 2.3 | 3.7 |

| 7a | 4-Benzylpiperidine | 5.9 | 0.66 |

| 7d | 1,2,3,4-Tetrahydroisoquinoline | 3.1 | 0.85 |

| 7e | N-ethylbenzylamine | 2.8 | 0.47 |

| Data sourced from a study on enzyme inhibitors, highlighting the moderate inhibitory potency of the 3,5-Dimethylpiperidine derivative (7g). tuodaindus.com |

Modulation of Neurotransmitter Systems (Focus on molecular mechanisms)

At the molecular level, the compound can act as a competitive ligand at neurotransmitter binding sites. The positively charged ethanamine side chain can engage with the same anionic sites that bind the endogenous neurotransmitter, while the bulky 3,5-dimethylpiperidine moiety can interact with adjacent hydrophobic pockets. This can lead to either agonistic or antagonistic effects, depending on the specific conformational changes induced in the receptor upon binding. Additionally, compounds with this structure can inhibit monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters. acs.org By binding to the active site of MAO, it could prevent the breakdown of neurotransmitters, leading to their increased concentration in the synapse. The piperidine moiety itself is recognized as a crucial component for MAO inhibition. acs.org

Inhibition of Enzyme Activities (e.g., AChE, BuChE)

The piperidine moiety is a common scaffold in the design of cholinesterase inhibitors, which are crucial in the management of Alzheimer's disease. acgpubs.orgresearchgate.net The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy. acgpubs.orgresearchgate.net The structural components of this compound—the dimethylated piperidine ring and the ethanamine side chain—are expected to play significant roles in its interaction with these enzymes.

Research on various piperidine derivatives has shown that substitutions on the piperidine ring can significantly impact inhibitory potency and selectivity for AChE over BuChE. For instance, in a series of 1-benzyl-3,5-bis(benzylidene)piperidin-4-ones, the nature and position of substituents on the benzylidene rings were found to be critical for activity. acgpubs.orgresearchgate.net While this series is more complex than this compound, it highlights the sensitivity of the enzyme's active site to the steric and electronic properties of the inhibitor.

In a study of phenoxyethyl piperidine/morpholine derivatives, the piperidinyl moiety was found to be important for activity against electric eel AChE (eeAChE). nih.gov This suggests that the basic nitrogen of the piperidine ring is a key feature for binding, likely through protonation and interaction with anionic sites in the enzyme.

The ethanamine side chain provides a flexible linker and a primary amine group. The length of this linker and the nature of the terminal group are crucial for effective binding. Studies on other N-substituted piperidines have demonstrated that the length of the alkyl chain connecting to the piperidine nitrogen can modulate inhibitory activity. nih.gov

To illustrate the impact of structural modifications on cholinesterase inhibition, the following table presents data from a study on 1-benzyl-3,5-bis(benzylidene)piperidin-4-one derivatives.

| Compound | Substituent (R) | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) |

| 1a | H | 23.75 | > 50 |

| 1d | 4-NO₂ | 12.55 | 24.33 |

| 1g | 4-Cl | 18.04 | 17.28 |

| 1f | 4-F | 21.65 | 18.78 |

| Data sourced from a study on piperidinone derivatives. The inhibitory concentrations (IC₅₀) indicate the concentration of the compound required to inhibit 50% of the enzyme activity. acgpubs.org |

This data demonstrates that electron-withdrawing groups like nitro and halogens on the aromatic rings can influence potency and selectivity. acgpubs.org Although these compounds are more complex, the principles of steric and electronic interactions are transferable to simpler structures like this compound.

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models use molecular descriptors to quantify physicochemical properties and relate them to inhibitory potency through statistical methods.

A hypothetical QSAR study on a series of N-aminoethylpiperidine derivatives, including this compound, would likely involve the following steps:

Data Set Selection: A series of analogs with variations in the substitution pattern on the piperidine ring and modifications to the ethanamine side chain would be synthesized and their AChE and BuChE inhibitory activities (e.g., IC₅₀ values) determined.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These could include:

Topological descriptors: Molecular connectivity indices, shape indices.

Electronic descriptors: Dipole moment, partial charges, HOMO/LUMO energies.

Steric descriptors: Molar refractivity, van der Waals volume.

Hydrophobic descriptors: LogP (partition coefficient).

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or Partial Least Squares (PLS) would be used to build a mathematical equation relating the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model would be assessed using internal and external validation techniques to ensure its robustness and reliability.

Such a QSAR model could provide valuable insights into the key structural features governing the cholinesterase inhibitory activity of this class of compounds and guide the design of more potent and selective inhibitors.

Unable to Generate Article Due to Lack of Scientific Data

Following a comprehensive search of available scientific literature, it has been determined that there is no published research on the coordination chemistry of the specific compound This compound .

The detailed outline provided requires in-depth, scientifically validated information regarding the ligand properties, chelating capabilities, synthesis of metal complexes, and spectroscopic and crystallographic characterization of these complexes. Unfortunately, no studies detailing these aspects for this compound could be located in public research databases or scientific journals.

The available information is limited to chemical supplier listings, which confirm the existence and basic chemical identity of the compound but provide no data on its use as a ligand in coordination chemistry.

Generating an article based on the provided outline without supporting scientific evidence would result in speculation and scientifically inaccurate content. Therefore, to maintain the standards of accuracy and rely solely on verifiable research, this request cannot be fulfilled.

Coordination Chemistry and Ligand Design

Fundamental Aspects of Metal-Ligand Interactions in Coordination Complexes of 2-(3,5-Dimethylpiperidin-1-yl)ethanamine

The coordination chemistry of this compound is dictated by the presence of two distinct nitrogen donor atoms: a primary amine at the terminus of the ethyl chain and a tertiary amine within the dimethylpiperidine ring. This arrangement allows the molecule to function as a bidentate chelating ligand, forming a stable five-membered ring with a central metal ion. The fundamental interactions between this ligand and metal centers are governed by the principles of Lewis acid-base theory, where the nitrogen lone pairs act as electron donors to the electron-accepting metal ion. The steric bulk introduced by the two methyl groups on the piperidine (B6355638) ring can influence the geometry of the resulting metal complexes and their crystal packing.

Detailed structural and electronic properties can be inferred from studies on the closely related ligand, 1-(2-aminoethyl)piperidine, which lacks only the methyl substituents. Research on nickel(II) and zinc(II) complexes with this analogous ligand provides significant insight into the expected coordination behavior. hku.hknih.gov

Hydrogen Bonding Networks within Coordination Structures

A critical feature in the solid-state structures of metal complexes involving ligands with primary amine functionalities is the formation of extensive hydrogen bonding networks. In complexes of this compound, the primary amine group (-NH2) serves as a potent hydrogen bond donor. These hydrogen bonds can form between the complex cation and counter-anions or solvent molecules present in the crystal lattice.

For instance, in analogous structures, intermolecular N—H···S and N—H···O hydrogen bonds have been observed to link individual complex molecules into larger supramolecular assemblies, such as one-dimensional chains. nih.gov In the case of a zinc(II) complex with 1-(2-aminoethyl)piperidine and thiocyanate (B1210189) ligands, [Zn(NCS)2(C7H16N2)], the molecules are linked into chains along a crystallographic axis via N—H···S interactions. nih.gov Similarly, nickel(II) complexes featuring aquated or solvated species, such as trans-NiL2(CH3CN)22 (where L = 1-(2-aminoethyl)piperidine), are expected to exhibit hydrogen bonding between the coordinated primary amine and the perchlorate (B79767) anions or other co-ligands. hku.hk

Table 1: Representative Hydrogen Bond Geometries in an Analogous Zinc(II) Complex Data extrapolated from the structure of [Zn(NCS)2(C7H16N2)]. nih.gov

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | |

| N-H···S | 0.90 | 2.54 | 3.424 | 168 |

| N-H···S | 0.90 | 2.65 | 3.451 | 149 |

Electronic Structure and Bonding in Metal Complexes

The electronic structure of metal complexes with this compound is determined by the nature of the metal ion, its oxidation state, and the coordination geometry. The two nitrogen donor atoms create a ligand field that splits the d-orbitals of the transition metal center. This splitting is responsible for the electronic and magnetic properties of the complexes, including their color.

For a typical first-row transition metal like nickel(II), coordination with two molecules of a 1-(2-aminoethyl)piperidine-type ligand generally results in an octahedral geometry. hku.hk In such Ni(II) complexes, which have a d8 electron configuration, the electronic spectrum is expected to show characteristic d-d transitions. These transitions correspond to the excitation of electrons between the split d-orbitals. Octahedral Ni(II) complexes typically exhibit three spin-allowed transitions.

In the case of a d10 metal ion like zinc(II), the d-orbitals are completely filled, and thus no d-d electronic transitions are observed. These complexes are typically colorless. The coordination geometry is often tetrahedral, as seen in the [Zn(NCS)2(C7H16N2)] complex, where the zinc ion is coordinated by the two nitrogen atoms of the bidentate ligand and two nitrogen atoms from the thiocyanate co-ligands. nih.gov

Table 2: Typical Crystallographic Data for Metal Complexes with an Analogous Piperidine-Ethanamine Ligand

| Parameter | trans-[NiL2(NCS)2] hku.hk | [Zn(NCS)2(L)] nih.gov |

| Metal Ion | Ni(II) | Zn(II) |

| Coordination Geometry | Octahedral | Tetrahedral |

| M-N(primary amine) (Å) | ~2.08 | ~2.05 |

| M-N(piperidine) (Å) | ~2.15 | ~2.17 |

| N(primary)-M-N(piperidine) Angle (°) (Bite Angle) | ~82.4 | ~84.2 |

L = 1-(2-aminoethyl)piperidine

Catalytic Applications

Asymmetric Catalysis Mediated by the Compound and its Derivatives

There is no available research in the public domain that describes the use of 2-(3,5-Dimethylpiperidin-1-yl)ethanamine or its derivatives as mediators or ligands in asymmetric catalysis.

Enantioselective Epoxidation Reactions

No studies have been found that report the application of this compound in enantioselective epoxidation reactions. Consequently, no data on substrate scope, enantiomeric excess, or reaction conditions involving this specific compound can be provided.

Propargylic Amine Synthesis

The synthesis of propargylic amines, often achieved through A3 coupling (aldehyde-alkyne-amine), is a significant area of research where chiral amines can be used to induce asymmetry. However, there are no documented instances of this compound being utilized as the amine component or as a ligand in a catalytic system for this purpose.

Oxidation Catalysis (e.g., Alkane and Alkene Functionalization)

Information regarding the use of this compound as a ligand or catalyst in the oxidation or functionalization of alkanes and alkenes is not present in the available scientific literature.

Potential in Heterogeneous Catalysis

While the immobilization of amine-containing compounds onto solid supports is a common strategy for creating heterogeneous catalysts, there is no research describing the application or potential of this compound in this field.

Mechanistic Studies of Catalytic Cycles and Turnover Efficiency

Due to the absence of any reported catalytic activity for this compound in the aforementioned areas, there are no mechanistic studies, investigations of catalytic cycles, or data on turnover efficiency available for this compound.

Structural and Spectroscopic Characterization

Spectroscopic Analysis for Fine Structural Elucidation

Spectroscopic methods are indispensable for determining the fine structural details of molecules, including connectivity, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local electronic environment of atomic nuclei, providing valuable insights into molecular structure and dynamics. In the context of 2-(3,5-Dimethylpiperidin-1-yl)ethanamine, ¹H and ¹³C NMR would be instrumental in confirming the molecular skeleton and determining the stereochemistry of the methyl groups on the piperidine (B6355638) ring (cis or trans).

Conformational analysis of the piperidine ring, which can exist in chair or boat conformations, could be investigated using advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY). Tautomerism is not expected to be a significant feature for this compound as it lacks the necessary functional groups to exhibit this phenomenon.

Despite the utility of this technique, a thorough search of scientific literature and chemical databases did not yield any publicly available experimental NMR data for this compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Modes

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of vibrational modes. The resulting spectrum provides a "fingerprint" of the molecule, revealing the presence of specific functional groups.

For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for:

N-H stretching vibrations of the primary amine group (typically in the range of 3300-3500 cm⁻¹).

C-H stretching vibrations of the alkyl groups (typically in the range of 2850-3000 cm⁻¹).

N-H bending vibrations (around 1600 cm⁻¹).

C-N stretching vibrations.

However, no experimental FT-IR spectra for this compound have been reported in the public domain.

| Expected Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| N-H Stretch (Amine) | 3300-3500 |

| C-H Stretch (Alkyl) | 2850-3000 |

| N-H Bend (Amine) | 1590-1650 |

| C-N Stretch | 1000-1250 |

Mass Spectrometry for Reaction Monitoring and Product Confirmation

Mass spectrometry is a destructive analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a crucial tool for determining the molecular weight of a compound and can also provide structural information through fragmentation patterns.

In the analysis of this compound, mass spectrometry would be used to confirm the molecular mass of 156.28 g/mol . High-resolution mass spectrometry (HRMS) could provide the exact molecular formula (C₉H₂₀N₂). The fragmentation pattern could help to confirm the connectivity of the ethylamine (B1201723) and dimethylpiperidine moieties.

A review of available scientific literature and databases did not uncover any published mass spectrometry data for this specific compound.

Crystallographic Studies

Crystallographic studies, particularly X-ray diffraction, provide definitive information about the three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction of the Compound and its Salts

Single crystal X-ray diffraction is the gold standard for determining the precise molecular structure of a compound, including bond lengths, bond angles, and stereochemistry. Analysis of this compound or its salts (e.g., hydrochloride salt) by this method would unambiguously determine the conformation of the piperidine ring and the relative orientation of the two methyl groups.

No single crystal X-ray diffraction data for this compound or its salts are currently available in the public scientific literature or crystallographic databases.

Polymorphism and Co-crystallization Research

Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs can have distinct physical properties. Co-crystallization involves crystallizing a compound with another molecule (a co-former) to create a new crystalline solid with potentially improved properties.

Research into the polymorphism and co-crystallization of this compound could be valuable for pharmaceutical or materials science applications. However, there is no published research on the polymorphic behavior or co-crystallization of this compound.

Theoretical and Computational Studies

Quantum Chemical Methods and Applications

Quantum chemical methods are fundamental tools for investigating the intrinsic properties of molecules at the electronic level. These approaches, particularly Density Functional Theory (DFT), offer profound insights into molecular structure, stability, and reactivity, forming a basis for understanding more complex interactions.

Density Functional Theory (DFT) for Ground State Structures and Conformational Analysis

Density Functional Theory (DFT) is a powerful computational method used to determine the electronic structure and, consequently, the geometry of molecules. For a molecule like 2-(3,5-Dimethylpiperidin-1-yl)ethanamine, DFT is instrumental in identifying its most stable three-dimensional arrangement (ground state structure) and exploring its various possible shapes, or conformers.

The piperidine (B6355638) ring, a core feature of this molecule, typically adopts a low-energy chair conformation. The presence of two methyl groups at the 3- and 5-positions introduces stereochemical complexity. These substituents can be in either an axial (pointing up or down from the ring's plane) or equatorial (pointing out from the ring's equator) position. DFT calculations can precisely determine the energy differences between these conformers. For instance, studies on substituted piperidines have shown that the conformational preferences are governed by a delicate balance of steric repulsion, electrostatic interactions, and hyperconjugation. researchgate.netnih.gov In the case of 3,5-dimethylpiperidine (B146706), cis and trans isomers exist, each with distinct conformational equilibria that DFT can model. The ethylamine (B1201723) side chain attached to the nitrogen atom also possesses rotational freedom, leading to additional conformers whose relative stabilities can be calculated to build a comprehensive potential energy surface. rsc.org

The analysis of fluorinated piperidine derivatives, for example, has demonstrated that electrostatic and hyperconjugative interactions can, in some cases, stabilize conformations where a substituent is in the generally less-favored axial position. researchgate.net Such computational analyses are critical for understanding how the molecule's shape influences its physical properties and biological activity.

Prediction of Spectroscopic Properties (e.g., IR, NMR chemical shifts)

A significant application of DFT is the prediction of spectroscopic data, which serves as a powerful tool for structural confirmation. By calculating the vibrational frequencies and nuclear magnetic shielding tensors, theoretical Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra can be generated.

NMR Spectroscopy: DFT, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts with high accuracy. nih.gov These theoretical shifts are invaluable for assigning signals in complex experimental NMR spectra, especially for molecules with multiple stereoisomers like this compound. The predicted chemical shifts are sensitive to the molecule's conformation, making them useful for validating the ground state structures determined by conformational analysis.

Analysis of Electronic Structure (e.g., HOMO/LUMO energies, charge distributions, π-electron clouds)

The electronic structure of a molecule dictates its reactivity. DFT calculations provide detailed information about the distribution of electrons, which is key to predicting how a molecule will interact with other chemical species.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this analysis. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity; a large gap suggests high stability and low reactivity, whereas a small gap indicates the opposite. ekb.egresearchgate.net

In studies of various piperidine derivatives, the HOMO is often localized on the nitrogen-rich piperidine and diazepane rings, while the LUMO is frequently found on adjacent aromatic rings. researchgate.net For this compound, which lacks aromatic systems, the HOMO would likely be centered on the lone pair electrons of the two nitrogen atoms, making them the primary sites for electrophilic attack. The LUMO would be distributed across the σ* anti-bonding orbitals.

Analysis of the Molecular Electrostatic Potential (MEP) maps the charge distribution onto the molecular surface, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.netirjweb.com For this compound, the MEP would show negative potential around the nitrogen atoms, confirming them as sites for protonation or interaction with electrophiles.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) | Reference Context |

|---|---|---|---|---|

| 1,4-Diazepan linked piperidine derivative (6b) | -5.69 | -0.57 | 5.12 | Illustrates a stable compound with a large energy gap. researchgate.net |

| 1,4-Diazepan linked piperidine derivative (6c) | -5.99 | -1.25 | 4.74 | Shows a smaller gap, suggesting higher reactivity compared to 6b. researchgate.net |

| Substituted Piperidine Phenyl Hydrazine | -6.26 | -0.88 | 5.38 | Represents a typical energy gap for a piperidine derivative with aromatic components. irjweb.com |

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular modeling and dynamics simulations are used to study the behavior of molecules on a larger scale, including their interactions with biological macromolecules and the effects of their environment.

Molecular Docking for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. researchgate.netnanobioletters.com

For a molecule like this compound, which contains a basic nitrogen atom characteristic of many pharmacologically active compounds, docking could be used to predict its binding affinity and pose within the active site of a target protein. Docking studies on structurally similar piperidine ligands have revealed common interaction patterns. nih.govtandfonline.com For example, the protonated piperidine nitrogen frequently forms strong electrostatic interactions, such as salt bridges or hydrogen bonds, with acidic amino acid residues like aspartate (Asp) or glutamate (B1630785) (Glu) in a receptor's binding pocket. nih.gov Furthermore, the aliphatic rings can engage in favorable van der Waals or hydrophobic interactions with nonpolar residues.

A docking study of a potent piperidine-based ligand with the Sigma 1 Receptor (S1R) showed the protonated nitrogen forming a key salt bridge with residue Glu172, an interaction crucial for high-affinity binding. nih.gov

| Ligand | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|---|

| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | S1R | -8.5 (GScore) | Glu172, Asp126 | Salt Bridge / Hydrogen Bond |

| Phe107 | π–cation Interaction |

Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems over time, offering insights that static models cannot. An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, allowing the observation of conformational changes, ligand-receptor stability, and the influence of the solvent. researchgate.net

Conformational Landscapes: For a flexible molecule, MD simulations can explore its conformational landscape, revealing the different shapes the molecule adopts in solution and their relative populations. nih.gov This is more comprehensive than a static conformational search, as it includes the dynamic effects of temperature and solvent.

Solvation Effects: The presence of a solvent, typically water in biological systems, can profoundly influence a molecule's conformation and interactions. MD simulations explicitly model solvent molecules, capturing their effect on stabilizing or destabilizing certain conformations and mediating ligand-receptor interactions. acs.org Studies have shown that explicit water molecules can catalyze hydrogen transfer reactions in piperidine radicals, significantly altering reaction pathways compared to the gas phase. acs.org When studying ligand binding, MD simulations are used to assess the stability of the docked pose and to calculate binding free energies more accurately by accounting for entropic and solvation effects.

Advanced Applications in Chemical Research

Tools in Biochemical Research

There is no specific research available demonstrating the use of 2-(3,5-Dimethylpiperidin-1-yl)ethanamine to enhance protein solubility during extraction or in other biochemical assays. Although some small amine compounds have been investigated for their ability to prevent protein aggregation, no such studies have been published for this particular compound.

Applications in Forensic Science

No forensic science literature or case studies mention this compound or its specific metabolites as a target for detection. While the metabolic pathways of other piperidine-containing compounds are of interest in toxicology, this specific molecule has not been identified as a compound of interest in forensic analysis.

Materials Science Applications

There are no published articles or patents that describe the synthesis or incorporation of this compound into advanced materials, including optoelectronic materials. The potential for this compound to act as a building block in polymer synthesis or materials science remains unexplored in the available scientific literature.

Use as a Precursor or Building Block in Pharmaceutical Development Research

This compound is classified and sold as a chemical building block, implying its potential use in the synthesis of more complex molecules. tuodaindus.com However, beyond this general classification, there are no specific, publicly documented instances of its use as a key precursor or intermediate in the developmental research of any particular pharmaceutical agent. A search of the patent literature did not yield results where this compound is explicitly claimed as part of a novel therapeutic agent's synthesis. regulations.govgoogle.comnih.govresearchgate.net

The table below summarizes the basic identifiers for the compound.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 876716-58-4 |

| Molecular Formula | C9H20N2 |

| Molecular Weight | 156.27 g/mol |

Due to the lack of specific research data for this compound in the requested application areas, a detailed article with research findings cannot be provided at this time.

Future Research Directions

Development of Highly Efficient and Selective Synthetic Pathways

Future research will likely prioritize the development of more efficient and selective synthetic routes to obtain enantiomerically pure forms of 2-(3,5-Dimethylpiperidin-1-yl)ethanamine. While general strategies for the asymmetric synthesis of piperidine (B6355638) derivatives and chiral 1,2-diamines exist, specific application and optimization for this compound are crucial. nih.govacs.org Key areas of investigation could include:

Asymmetric Hydrogenation: Transition metal-catalyzed asymmetric hydrogenation of corresponding unsaturated precursors, such as enamines or imines, represents a powerful strategy for accessing chiral amines. nih.govacs.org Research could focus on developing novel chiral phosphorus ligands or N,N-based ligands to achieve high enantioselectivities for the specific stereoisomers of this compound.

Catalytic Asymmetric Hydroamidation: Nickel-catalyzed hydroamidation of alkenyl amides has emerged as a promising method for the enantioselective synthesis of vicinal diamines. rsc.org Adapting this methodology could provide a direct and atom-economical route to the target compound.

Diastereoselective Approaches: Utilizing chiral auxiliaries or chiral pool starting materials, such as amino acids, can provide effective diastereoselective routes to substituted piperidines. Further exploration of these methods could lead to scalable and cost-effective syntheses.

Flow Chemistry: The implementation of continuous flow processes for the synthesis could offer advantages in terms of safety, scalability, and reaction optimization, leading to higher yields and purity.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Asymmetric Hydrogenation | High enantioselectivity, broad substrate scope | Development of specific chiral ligands |

| Catalytic Hydroamidation | Atom economy, directness | Catalyst optimization and substrate adaptation |

| Diastereoselective Routes | Use of readily available chiral sources | Design of efficient chiral auxiliaries |

| Flow Chemistry | Scalability, safety, precise control | Reactor design and process optimization |

Exploration of Novel Catalytic Systems Utilizing the Compound's Chirality

The inherent chirality of this compound makes it an attractive candidate as a ligand in asymmetric catalysis. Chiral 1,2-diamines are well-established as privileged ligands in a multitude of transition metal-catalyzed reactions. acs.orgchemrxiv.org Future research in this area could involve:

Transition Metal Catalysis: The compound could be employed as a chiral ligand for various transition metals (e.g., rhodium, iridium, palladium, copper) in reactions such as asymmetric hydrogenation, transfer hydrogenation, and C-C bond-forming reactions. acs.orgchemrxiv.org The dimethyl substitution pattern on the piperidine ring could offer unique steric and electronic properties, potentially leading to improved selectivity and reactivity.

Organocatalysis: Derivatives of this compound could be explored as organocatalysts, for instance, in Michael additions or aldol (B89426) reactions. acs.org The bifunctional nature of the diamine could allow for the activation of both the nucleophile and the electrophile.